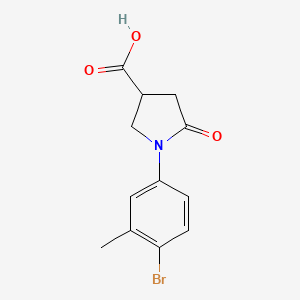

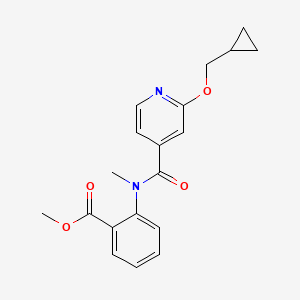

![molecular formula C10H14FNO3 B2429759 Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate CAS No. 2378501-92-7](/img/structure/B2429759.png)

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate, also known as EFMA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EFMA is a bicyclic compound that contains a fluorine atom, a methoxy group, and an ester functional group. In

Applications De Recherche Scientifique

Skeletal Rearrangement and Derivative Formation

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, closely related to the target compound, demonstrates a novel skeletal rearrangement under acidic conditions. This rearrangement results in the formation of 2-oxabicyclo[3.3.0]oct-7-en-3-ones, highlighting the compound's potential in synthetic chemistry for generating complex polycyclic structures (Kobayashi et al., 1992).

Complex Alkaloid Identification

Methyl 5-ethyl-2-methoxy-6-azapentacyclo[9.5.1.0(1,5).0(2,8).0(14,17)]heptadec-11(17)-ene-15-carboxylate, a structurally similar compound, has been identified in the fruits of Daphniphyllum macropodum. This discovery adds to the understanding of complex alkaloids with intricate polycyclic skeletons, which can have implications in various fields including pharmacology and biochemistry (Lu et al., 2007).

Stereoselective Syntheses in Medicinal Chemistry

The stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, related to the compound of interest, illustrates the significance of these structures in developing novel medicinal compounds. The rearrangement processes involved in these syntheses, such as the conversion of iodides to alcohols, are crucial for the advancement of targeted therapeutic agents (Krow et al., 2004).

Antimalarial Activity Exploration

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which share a core structure with the compound , have been synthesized and evaluated for antimalarial activities. This exploration into antimalarial properties underscores the potential of such compounds in contributing to global health challenges (Ningsanont et al., 2003).

Rearrangement in Acid-Catalyzed Reactions

Ethyl azidoformate's addition to 7-oxabicyclo[2.2.1]hept-5-en-2-one, a structurally related compound, and its subsequent rearrangement under acidic conditions, exemplify the versatility of these compounds in organic synthesis. This process allows for the creation of protected amines, which are valuable intermediates in chemical synthesis (Nativi et al., 1989).

Propriétés

IUPAC Name |

ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETNDUBQGLNLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(CN=C2OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)